1-(4-碘苯基)-1H-吡咯-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

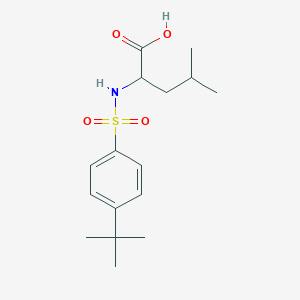

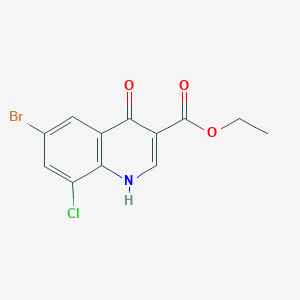

The compound "1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde" is a derivative of pyrrole, which is a five-membered heterocyclic compound with a nitrogen atom. Pyrrole derivatives are of significant interest in organic chemistry due to their presence in various natural products and pharmaceuticals. The iodophenyl group attached to the pyrrole ring suggests potential for further functionalization, given that iodine is a good leaving group in many organic reactions.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One such method is the amine-catalyzed cascade (3 + 2) annulation and aromatization sequence, which can be used to synthesize fully substituted pyrroles . Another approach involves the use of iodine as a dual Lewis acid/mild oxidant to synthesize 1,2,4-trisubstituted pyrroles from enolizable aliphatic aldehydes and primary aliphatic amines . Additionally, a one-step synthesis of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes has been reported, which involves the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate . A specific synthesis of a pyrrole-2-carbaldehyde derivative is described where the target compound is synthesized from commercially available pyrrole through acylation and nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a nitrogen atom within the five-membered ring, which contributes to the aromaticity and reactivity of the compound. The substitution at the 2-position with an aldehyde group and at the 1-position with an iodophenyl group in "1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde" would influence its electronic properties and reactivity patterns, potentially making it a versatile intermediate for further chemical transformations.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. The presence of an aldehyde group allows for nucleophilic addition reactions, while the iodophenyl group can participate in cross-coupling reactions due to the iodine's ability to act as a leaving group. The synthesis of pyrrolo[1,2-a]quinoxaline derivatives from pyrrole compounds using Lewis acid catalysis demonstrates the reactivity of the pyrrole ring in electrophilic substitution reactions . The formation of indolizine-1-carbaldehydes from phenylpropiolaldehyde and pyridinium ylides through 1,3-dipolar cycloaddition also highlights the versatility of pyrrole derivatives in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde" would be influenced by the substituents on the pyrrole ring. The iodophenyl group is likely to increase the molecular weight and decrease the hydrogen bonding capability compared to unsubstituted pyrrole. The aldehyde group would contribute to the compound's polarity and reactivity, potentially increasing its solubility in polar solvents. The aromatic nature of the pyrrole ring and the iodophenyl group would also affect the compound's UV-Vis absorption properties, making it potentially useful for spectroscopic analysis.

科学研究应用

生物活性吡咯基化合物

对吡咯基化合物的研究揭示了它们在药物化学中的重要作用。吡咯环是药物发现中常见的基团,参与合成具有抗癌、抗菌和抗病毒活性的化合物。这凸显了吡咯核在许多药物中作为药效团单元的重要性,通过类比暗示了1-(4-碘苯基)-1H-吡咯-2-甲醛的潜在药用应用(Li Petri et al., 2020)。

超分子化学

与查询化合物密切相关的Calix[4]pyrroles已被用于构建超分子囊。这些结构展示了吡咯衍生物在创造具有潜在应用于分子识别、传感和催化的复杂分子结构方面的多样性(Ballester, 2011)。

阴离子结合和传感

N-混淆Calix[4]pyrroles,一类吡咯衍生物,已被确定为其独特的阴离子结合性质,与常规Calix[4]pyrroles不同。这些化合物为阴离子传感和结合提供了见解,指向了1-(4-碘苯基)-1H-吡咯-2-甲醛在开发用于检测各种环境中阴离子物种的传感器和设备方面的潜力(Anzenbacher et al., 2006)。

分析化学应用

基于吡咯的化合物还在分析化学中找到了应用,特别是在功能性色团的合成和作为各种分析技术中的修饰剂。这表明了吡咯衍生物在开发新型分析方法和材料方面的潜在作用(Rocha et al., 2020)。

属性

IUPAC Name |

1-(4-iodophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJSQGDQAWTXOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383998 |

Source

|

| Record name | 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

261178-18-1 |

Source

|

| Record name | 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)